5-Nitronicotinamide

概要

説明

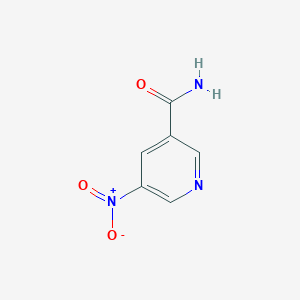

5-Nitronicotinamide is a chemical compound derived from nicotinamide, characterized by the presence of a nitro group at the 5-position of the pyridine ring.

作用機序

Target of Action

5-Nitronicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 Given its structural similarity to nicotinamide, it is plausible that it may interact with similar targets, such as enzymes involved in nad+ synthesis . NAD+ is a crucial cofactor in redox reactions, energy production, DNA repair, and cellular stress responses .

Mode of Action

Nicotinamide is known to play a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .

Biochemical Pathways

This compound likely affects the same biochemical pathways as nicotinamide, given their structural similarities. Nicotinamide is involved in the synthesis of NAD+, a critical cofactor for various cellular functions, including metabolism, DNA repair, and regulation of transcription processes . Alterations in NAD+ levels have been observed in multiple lifestyle and age-related medical conditions .

Pharmacokinetics

The adme properties of a drug molecule are strongly influenced by its physicochemical parameters . Given the structural similarity between this compound and nicotinamide, it’s plausible that they may share similar ADME properties.

Result of Action

For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may also partially prevent and/or reverse several biophysical changes associated with skin aging .

生化学分析

Biochemical Properties

5-Nitronicotinamide, like its parent compound nicotinamide, is likely to play a role in various biochemical reactions. Nicotinamide is known to be involved in redox reactions and energy production in cells . It also influences DNA repair and cellular stress responses . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules, influencing these biochemical processes.

Cellular Effects

The specific cellular effects of this compound are not well-studied. Given its structural similarity to nicotinamide, it may influence cell function in similar ways. Nicotinamide has been shown to impact cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet fully understood. Based on its structural similarity to nicotinamide, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as nicotinamide, given their structural similarity. Nicotinamide is a key player in NAD+ synthesis, contributing to redox reactions and energy production in cells . It is plausible that this compound could interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: 5-Nitronicotinamide can be synthesized from 5-bromonicotinoyl chloride through a series of reactions. The process involves treatment with ammonia, followed by oxidation using fuming sulfuric acid and 30% hydrogen peroxide . Another method involves the cyclocondensation of nitroacetone, ethyl orthoformate, and enamines, leading to the formation of 3-cyano-5-nitropyridines, which are then hydrolyzed to yield 5-nitronicotinamides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 5-Nitronicotinamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Fuming sulfuric acid and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives of nicotinamide.

Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

科学的研究の応用

5-Nitronicotinamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential anticoccidial activity against parasites like Eimeria tenella.

Medicine: Explored for its potential therapeutic effects in treating parasitic infections.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

類似化合物との比較

- 2-Nitronicotinamide

- 4-Nitronicotinamide

- 6-Nitronicotinamide

Comparison: 5-Nitronicotinamide is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogues, this compound has shown significant anticoccidial activity, making it a promising candidate for further research and development .

生物活性

5-Nitronicotinamide (5-NNA) is a nitro derivative of nicotinamide, exhibiting a range of biological activities that make it a compound of interest in medicinal chemistry. This article delves into the various biological activities of 5-NNA, including its antimicrobial, anticancer, anti-inflammatory, and pharmacokinetic properties, supported by data tables and relevant case studies.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. As a nitro compound, it operates through mechanisms similar to other nitro derivatives, which often involve the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.78 μM | |

| Escherichia coli | 12 μM | |

| Staphylococcus aureus | 15 μM |

The compound has been particularly effective against Mycobacterium tuberculosis, where the presence of the nitro group at C5 is crucial for its activity. Studies indicate that modifications to this group significantly reduce efficacy, highlighting its importance in drug design aimed at combating resistant strains of tuberculosis .

2. Anticancer Properties

Recent investigations into the anticancer potential of 5-NNA have revealed its ability to induce cell cycle arrest and apoptosis in cancer cells. The mechanism involves the downregulation of oncogenes such as c-Myc, leading to increased levels of reactive oxygen species (ROS), which are known to contribute to cancer cell death.

Case Study: Inhibition of HeLa Cells

In vitro studies demonstrated that 5-NNA derivatives could inhibit the proliferation of HeLa cells with an IC50 value ranging from 5.08 μM to 5.89 μM. The treatment resulted in a significant reduction in cell viability, indicating potent anticancer activity .

Table 2: Anticancer Activity Data

| Compound | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | 5.08 | Induction of ROS and apoptosis | |

| Derivative A | 6.00 | Downregulation of c-Myc | |

| Derivative B | 7.50 | Cell cycle arrest in sub-G1 phase |

3. Anti-Inflammatory Effects

Nitro compounds like 5-NNA have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as iNOS and COX-2. The presence of the nitro group enhances the pharmacokinetic profile and overall efficacy against inflammatory diseases.

Mechanism Insights

Research indicates that nitro fatty acids derived from compounds like 5-NNA can modulate cellular signaling pathways involved in inflammation, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

4. Pharmacokinetics

Pharmacokinetic studies reveal that 5-NNA exhibits favorable absorption and distribution characteristics when formulated into micelles or solid dispersions. The peak plasma concentration (Cmax) and area under the curve (AUC) values indicate enhanced bioavailability compared to traditional formulations.

Table 3: Pharmacokinetic Parameters

特性

IUPAC Name |

5-nitropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIRFQSGTYJBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535092 | |

| Record name | 5-Nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-88-0 | |

| Record name | 5-Nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-nitronicotinamide and its analogs in anticoccidial research?

A1: this compound emerged as a promising lead compound in the search for effective anticoccidial agents. Studies demonstrated its activity against Eimeria tenella, a parasitic protozoan responsible for coccidiosis in poultry . This finding spurred further research into synthesizing and evaluating various analogs to optimize anticoccidial activity.

Q2: How does the structure of this compound relate to its anticoccidial activity?

A2: Research into structure-activity relationships (SAR) revealed key structural features impacting this compound's efficacy. For instance, the presence of the nitro group at the 5-position of the nicotinamide ring was crucial for activity . Modifications at the 2-position with methyl or 4-methyl substituents retained activity, while a 6-methyl substitution abolished it, highlighting the importance of specific positions for target interaction . Additionally, N-alkylation, N-acylation with aliphatic or aromatic groups, and N-heterocyclic acyl derivatives of this compound and its 2-methyl analog demonstrated varying degrees of anticoccidial activity .

Q3: Beyond this compound, were other nitropyridinecarboxamides explored for anticoccidial activity?

A3: Yes, researchers investigated a range of nitropyridinecarboxamides, isomers of this compound, for their potential against Eimeria tenella . This exploration revealed that 2-nitro and 3-nitro substituted pyridinecarboxamides exhibited activity, while 4-nitro derivatives did not, suggesting specific positional requirements for anticoccidial action within this class of compounds .

Q4: Are there established methods for synthesizing this compound and its related compounds?

A4: Several synthetic routes for this compound and its analogs have been reported. One approach involves the reaction of 5-bromonicotinoyl chloride with ammonia, followed by oxidation with fuming sulfuric acid and hydrogen peroxide . Alternatively, 2-chloro-3-cyano-5-nitropyridine can serve as a versatile intermediate for generating various 2-substituted 5-nitronicotinamides . Furthermore, researchers have explored cyclocondensation reactions involving nitrocarbonyl compounds to synthesize 5-nitronicotinic acid nitriles, which can be further converted to the corresponding amides .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。